molecular formula C17H17NO2 B14117752 methyl N-(diphenylmethylene)-D-alaninate

methyl N-(diphenylmethylene)-D-alaninate

Cat. No.: B14117752
M. Wt: 267.32 g/mol
InChI Key: JRWHHNOBMTWAPR-CYBMUJFWSA-N
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Description

Methyl N-(diphenylmethylene)-D-alaninate is an organic compound with the molecular formula C16H15NO2. It is a derivative of D-alanine, where the amino group is protected by a diphenylmethylene group. This compound is often used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(diphenylmethylene)-D-alaninate can be synthesized through the reaction of D-alanine methyl ester with benzophenone imine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production[2][2].

Chemical Reactions Analysis

Types of Reactions

Methyl N-(diphenylmethylene)-D-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(diphenylmethylene)-D-alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl N-(diphenylmethylene)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethylene group provides steric protection, allowing selective reactions at the ester or amino group. This selectivity is crucial for the synthesis of target molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(diphenylmethylene)glycinate
  • Methyl N-(diphenylmethylene)valinate
  • Methyl N-(diphenylmethylene)leucinate

Uniqueness

Methyl N-(diphenylmethylene)-D-alaninate is unique due to its specific steric and electronic properties conferred by the diphenylmethylene group. This uniqueness allows for selective reactions and high yields in the synthesis of complex molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl (2R)-2-(benzhydrylideneamino)propanoate

InChI

InChI=1S/C17H17NO2/c1-13(17(19)20-2)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3/t13-/m1/s1

InChI Key

JRWHHNOBMTWAPR-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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